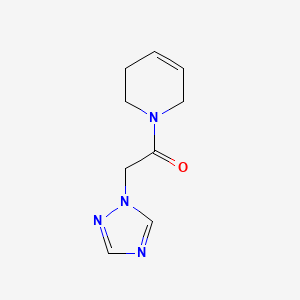
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone, also known as DTE, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DTE belongs to the family of pyridine and triazole derivatives and has been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is not fully understood. However, studies have shown that this compound interacts with various cellular targets, including DNA, enzymes, and proteins. It has been suggested that this compound induces apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments is its high potency and specificity. This compound has been found to have a high affinity for its cellular targets, making it an ideal candidate for studying cellular pathways and mechanisms. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone. One area of research is the development of novel this compound derivatives with improved potency and specificity. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone involves the reaction between 3,6-dihydro-2H-pyridine-1-carbaldehyde and 1,2,4-triazole-1-yl-acetic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction and results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been extensively studied for its potential therapeutic applications. One of the major areas of research is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have antimicrobial properties and has been studied for its potential use in the treatment of bacterial and fungal infections.
Eigenschaften
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c14-9(6-13-8-10-7-11-13)12-4-2-1-3-5-12/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGALSBIMWZRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)
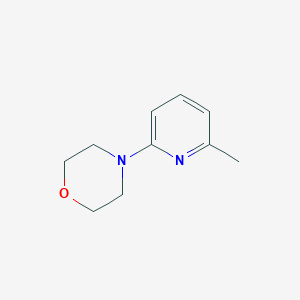
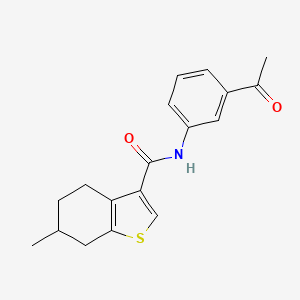
![1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2831319.png)
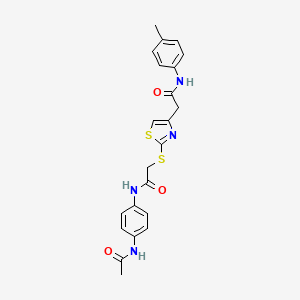



![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2831326.png)
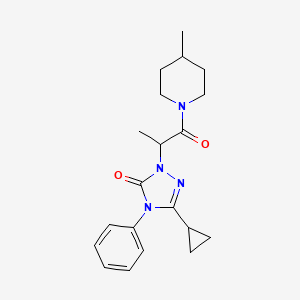
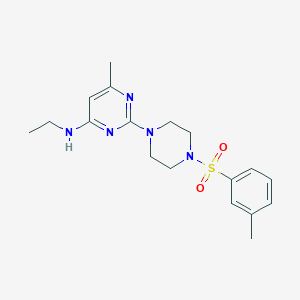
![[1-(Oxiran-2-yl)cyclobutyl]methanol](/img/structure/B2831330.png)
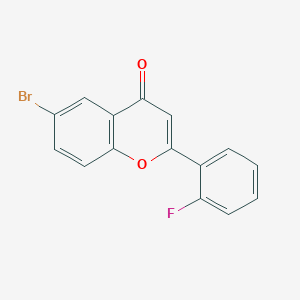
![[3-(Aminomethyl)pentan-3-yl]benzene](/img/structure/B2831336.png)
